molecular formula C16H23N3S B14213656 Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]- CAS No. 832098-95-0

Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-

Cat. No.: B14213656
CAS No.: 832098-95-0
M. Wt: 289.4 g/mol
InChI Key: XDLWTDDWPOSDFD-UHFFFAOYSA-N
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Description

Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, is an organosulfur compound with the molecular formula C₁₆H₂₃N₃S. This compound is a derivative of thiourea, which is known for its wide range of applications in organic synthesis, pharmaceuticals, and industrial processes. Thiourea derivatives are particularly valued for their ability to act as catalysts and intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea derivatives can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) in the presence of a base, followed by the addition of an alkylating agent. This method allows for the efficient production of symmetrical and unsymmetrical thiourea derivatives .

Another method involves the reaction of isocyanates with amines in an aqueous medium, which provides a sustainable and chemoselective synthesis of unsymmetrical thioureas . This process is advantageous as it avoids the use of toxic volatile organic compounds (VOCs) and allows for simple product isolation through filtration.

Industrial Production Methods

On an industrial scale, thiourea derivatives are often produced using a combination of sulfur and chloroform, which enables the synthesis of various thiocarbonyl compounds . This method is practical and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, undergoes several types of chemical reactions, including:

    Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids or sulfonic acids.

    Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.

    Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiourea derivatives typically yields sulfinic or sulfonic acids, while reduction reactions produce amines .

Mechanism of Action

Comparison with Similar Compounds

Thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, can be compared with other thiourea derivatives such as:

The uniqueness of thiourea, [4-(octahydro-2(1H)-isoquinolinyl)phenyl]-, lies in its specific structure, which imparts distinct catalytic properties and biological activities compared to other thiourea derivatives.

Properties

CAS No.

832098-95-0

Molecular Formula

C16H23N3S

Molecular Weight

289.4 g/mol

IUPAC Name

[4-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)phenyl]thiourea

InChI

InChI=1S/C16H23N3S/c17-16(20)18-14-5-7-15(8-6-14)19-10-9-12-3-1-2-4-13(12)11-19/h5-8,12-13H,1-4,9-11H2,(H3,17,18,20)

InChI Key

XDLWTDDWPOSDFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CCC2C1)C3=CC=C(C=C3)NC(=S)N

Origin of Product

United States

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